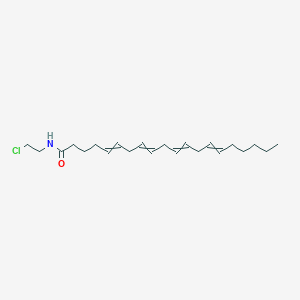![molecular formula C10H13N5O3 B123801 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one CAS No. 140438-62-6](/img/structure/B123801.png)
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one, also known as CP-1, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it an attractive target for further investigation. In
作用機序
The mechanism of action of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves its ability to inhibit the enzyme adenosine deaminase (ADA), which is responsible for the breakdown of adenosine. By inhibiting ADA, 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one increases the levels of adenosine in cells, which can have a number of effects on cellular processes. For example, adenosine has been shown to have anti-inflammatory effects, and it can also promote the growth and survival of certain cell types.
生化学的および生理学的効果
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has a number of biochemical and physiological effects that make it an attractive target for scientific research. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of a number of diseases. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has also been shown to have a protective effect on cells that are exposed to oxidative stress, which can lead to cellular damage and death.
実験室実験の利点と制限
One of the main advantages of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for lab experiments is its specificity for ADA. This makes it a useful tool for studying the role of adenosine in cellular processes. However, one limitation of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one is its relatively low potency compared to other ADA inhibitors. This can make it more difficult to achieve the desired effects in experiments, and it may require higher concentrations of the compound.
将来の方向性
There are a number of potential future directions for research on 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one. One area of interest is in developing more potent analogs of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one that can be used in experiments at lower concentrations. Another area of research is in exploring the potential therapeutic applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one and its potential role in cellular processes.
合成法
The synthesis of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves the reaction of 2,6-diaminopurine with dihydroxyacetone phosphate in the presence of a cyclopentyl group. This reaction yields 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
科学的研究の応用
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-tumor effects in animal models. Other potential applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one include its use as a tool for studying the role of purines in cellular processes, as well as its potential use as a therapeutic agent for other diseases such as viral infections and autoimmune disorders.
特性
CAS番号 |
140438-62-6 |
|---|---|
製品名 |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one |
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC名 |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1 |
InChIキー |
LDYHQWURHCKRLK-WDSKDSINSA-N |
異性体SMILES |
C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)O |
SMILES |
C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N |
正規SMILES |
C1C(CC(C1O)O)N2C=NC3=C2NC(=NC3=O)N |
同義語 |
carbocyclic 5'-nor-2'-deoxyguanosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



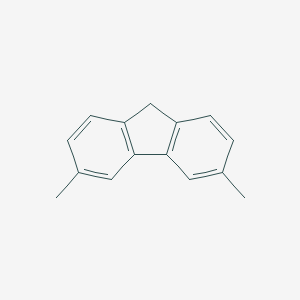

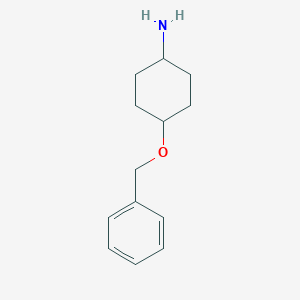
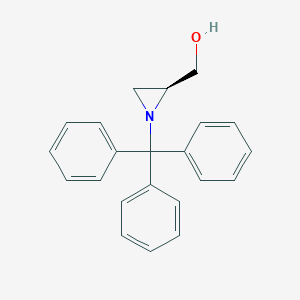
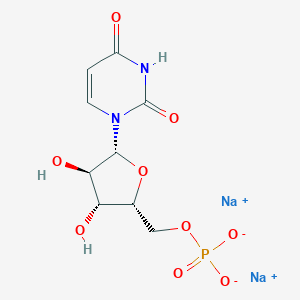
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
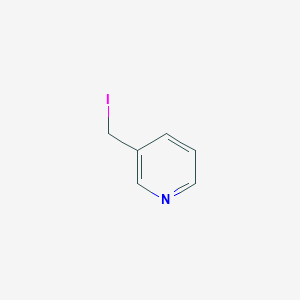
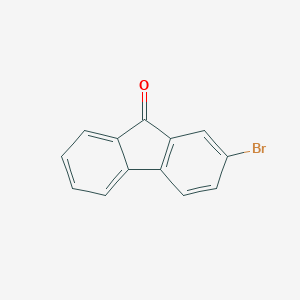
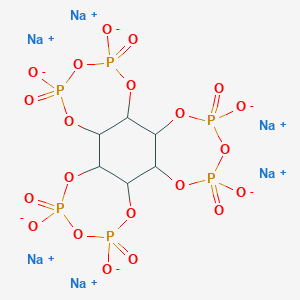
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)
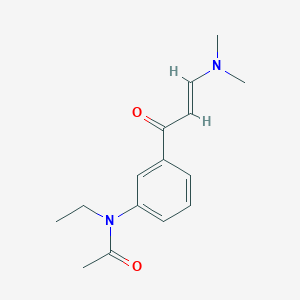
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
